
2-Chloro-6-amino-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-6-amino-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine” is a compound that has been found to be useful in organic synthesis . It is known to have antiviral properties and has been used in the biomedical sector for research into a range of viral afflictions, including hepatitis C and HIV .
Molecular Structure Analysis
The molecular formula of this compound is C16H18ClN5O7 . The structure includes a purine ring, which is substituted with a chlorine atom and an amino group. It also contains a ribofuranosyl group, which is acetylated at the 2’, 3’, and 5’ positions .Physical And Chemical Properties Analysis
The compound is an off-white solid with a melting point of 142-143°C . It has a molecular weight of 427.8 . It is slightly soluble in chloroform and methanol .Applications De Recherche Scientifique
Antimetabolite Research
This compound has been identified as a potential antimetabolite . Antimetabolites are substances that interfere with the normal metabolic processes within cells, often used in cancer treatment to inhibit cell growth . The modified structure of this compound allows it to mimic the natural nucleosides, thereby interfering with DNA and RNA synthesis, which is crucial for cancer cell proliferation.
Adenosine Receptor Agonists
Research has indicated that certain derivatives of adenosine, including modified forms like our compound of interest, can act as adenosine receptor agonists . These agonists have therapeutic potential in treating a variety of conditions, including cardiac arrhythmias, by modulating the adenosine receptors’ activity in the cardiovascular system.
NMR Spectroscopy Studies
The compound is used in NMR spectroscopy to study intramolecular hydrogen bonding and the dynamics of hindered rotation within nucleosides . NMR spectroscopy provides detailed information about the structure, dynamics, and environment of molecules, which is invaluable in understanding the behavior of complex molecules like nucleosides.
Antiviral Compound Synthesis
6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)-9H-purin-2-amine: , a closely related compound, has shown remarkable efficacy in the research of viral afflictions, including hepatitis C and HIV . This suggests that our compound could also be synthesized for similar antiviral research applications.
Enzymatic Synthesis of Nucleosides
The compound is utilized in the enzymatic synthesis of other important nucleosides, such as 2′-deoxyguanosine . This process is critical for creating nucleoside analogs that can be used in antiviral and anticancer therapies.
Synthesis of Alkyl Purines
It serves as a precursor in the synthesis of 9-alkyl purines , which are important in the development of new pharmaceuticals. These alkyl purines can have various biological activities, including acting as enzyme inhibitors or neurotransmitter analogs.
Phosphonomethoxypropyl Derivatives
The compound is also a starting material for the synthesis of ®- and (S)-N-(2-phosphonomethoxypropyl) derivatives of purine and pyrimidine bases . These derivatives are significant in medicinal chemistry for their antiviral properties.
Development of New Antimetabolites
Continued interest in the synthesis of new substituted adenosines, including our compound, is driven by the search for effective antimetabolites . These new compounds could potentially be more effective or have fewer side effects than existing treatments.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[(2R,3S,4S,5R)-3,4-diacetyloxy-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(18)20-16(17)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3,(H2,18,20,21)/t9-,11+,12+,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTFOTCIQPKKSP-CKRXIKOQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)N)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)N)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-amino-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

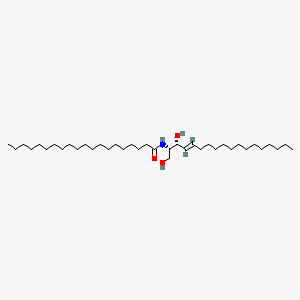

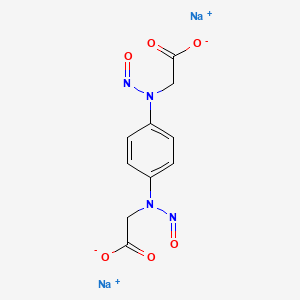

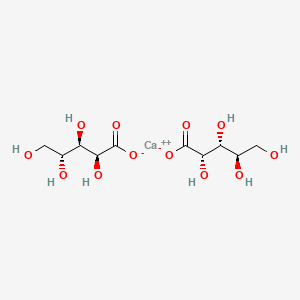

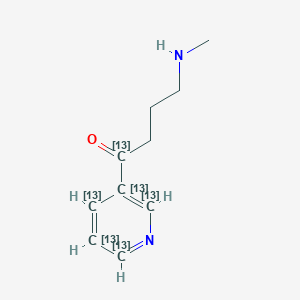
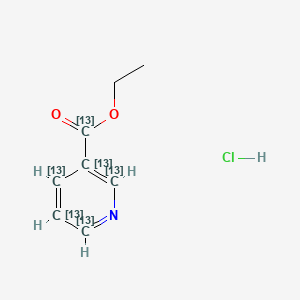
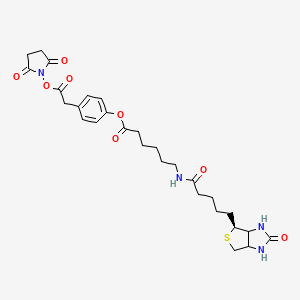

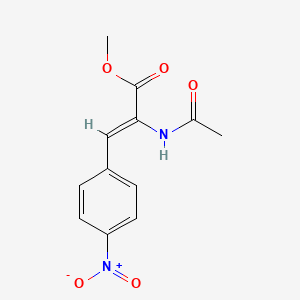

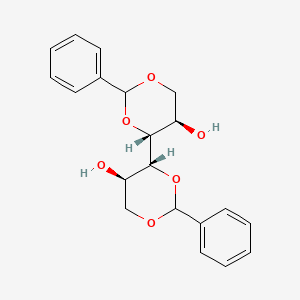
![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)